Cas no 1638767-04-0 (Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate)
![Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate structure](https://www.kuujia.com/scimg/cas/1638767-04-0x500.png)
Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
- SB11325
- t-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
- tert-butyl2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
- CS-0055481
- MFCD27956955
- 1638767-04-0
- BS-43175
- SY321087
- 5-BOC-5-AZA-SPIRO[3.4]OCTANE-2-METHAMINE
- 2-(Aminomethyl)-5-Boc-5-azaspiro[3.4]octane
- P14207
- Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
-
- MDL: MFCD27956955
- Inchi: 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(15)7-10(8-13)9-14/h10H,4-9,14H2,1-3H3
- InChI Key: WDACZZFUFAIDOL-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC21CC(CN)C2)=O
Computed Properties
- Exact Mass: 240.183778013 g/mol
- Monoisotopic Mass: 240.183778013 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: 1.3
- Molecular Weight: 240.34
Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126121-1g |
tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 98% | 1g |
¥34635 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06014-250MG |
tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 97% | 250MG |
¥ 5,504.00 | 2023-04-14 | |
Alichem | A289000812-100mg |
tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 97% | 100mg |
642.72 USD | 2021-06-15 | |
Chemenu | CM210885-250mg |
tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 97% | 250mg |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126121-100mg |
tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 98% | 100mg |
¥8671 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06014-1g |
tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 95% | 1g |
¥13761.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06014-250mg |
tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 95% | 250mg |
¥5504.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06014-500mg |
tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 95% | 500mg |
¥9174.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06014-100.0mg |
tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 95% | 100.0mg |
¥3444.0000 | 2024-07-24 | |
A2B Chem LLC | AX29659-500mg |
tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate |
1638767-04-0 | 95% | 500mg |
$1520.00 | 2024-04-20 |
Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate Related Literature
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
3. Back matter
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
Introduction to Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1638767-04-0)
Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate, with the CAS number 1638767-04-0, is a fascinating compound that has garnered significant attention in the field of chemical and pharmaceutical research. This spirocyclic amine derivative features a unique structural motif that combines a tert-butyl group, an aminomethyl side chain, and an azaspiro framework, making it a versatile scaffold for various applications in medicinal chemistry and drug development.
The compound's structure, characterized by the presence of a spirocyclic center, introduces a rigid yet flexible backbone that can be exploited for the design of bioactive molecules. The spiro[3.4]octane ring system provides a stable core while allowing for conformational flexibility, which is crucial for optimizing binding interactions with biological targets. This structural feature has made Tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and potential biological activities. Spirocycles are known to exhibit high metabolic stability, low toxicity, and improved pharmacokinetic profiles, making them attractive candidates for drug discovery. The azaspiro motif, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, spirocyclic azasubstances have shown promise in the development of drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease.
The aminomethyl side chain of Tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties. This functionality can be exploited to introduce additional pharmacophores or to modify existing ones, thereby enhancing the compound's interaction with specific targets. The tert-butyl group, on the other hand, serves to increase the lipophilicity of the molecule, which can be beneficial for improving membrane permeability and oral bioavailability.
Recent studies have highlighted the potential of Tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate as a scaffold for developing novel antimicrobial agents. The unique structural features of this compound have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways. Preliminary in vitro experiments have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. These findings suggest that further investigation into the antimicrobial properties of this compound could lead to the discovery of new antibiotics with improved efficacy and reduced resistance profiles.
In addition to its antimicrobial potential, Tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate has also been explored as a lead compound for the development of central nervous system (CNS) drugs. The spirocyclic core and azasubstituent are known to interact favorably with various CNS receptors, including serotonin and dopamine receptors. This has led to investigations into its potential as an antidepressant or anxiolytic agent. Early pharmacological studies have shown promising results in animal models, indicating that derivatives of this compound may offer therapeutic benefits in treating mood disorders.
The synthesis of Tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The spirocyclic formation is typically achieved through intramolecular cyclization reactions, while the introduction of the aminomethyl group often involves nucleophilic substitution or reductive amination techniques. The final carboxylation step is typically performed using carboxylation reagents such as oxalyl chloride or phosgene derivatives under controlled conditions.
One of the key challenges in working with Tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is its sensitivity to environmental factors such as moisture and air oxidation. To mitigate these issues, synthetic procedures must be conducted under inert conditions using appropriate shielding techniques. Additionally, storage conditions must be carefully controlled to prevent degradation and maintain stability.
The analytical characterization of Tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is essential for ensuring its purity and confirming its structural integrity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed for this purpose. NMR spectroscopy provides detailed information about the molecular structure, while MS helps confirm the molecular weight and presence of any impurities.
In conclusion, Tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1638767-04-0) is a structurally unique compound with significant potential in pharmaceutical research and drug development. Its spirocyclic framework combined with functional groups such as an aminomethyl side chain makes it a versatile scaffold for designing bioactive molecules with applications ranging from antimicrobial agents to CNS drugs.
1638767-04-0 (Tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate) Related Products
- 2172564-10-0(1-(3-hydroxy-2,2-dimethylpropyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1933499-51-4(tert-butyl N-2-(2-sulfanylethoxy)ethylcarbamate)
- 532975-46-5(2,4-dichloro-N-{2-3-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide)
- 2649003-75-6(2-(2-isocyanatopropan-2-yl)-3-methylpyridine)
- 2229474-44-4(2-(3-bromo-4-methylthiophen-2-yl)pyrrolidine)
- 2680756-54-9(tert-butyl N-(5-bromo-2-chloro-4-fluorophenyl)carbamate)
- 1999580-02-7(3-(1-methyl-1H-pyrazol-4-yl)propane-1-sulfonyl chloride)
- 1316217-35-2(1-(cyclopentanecarbonyl)azetidine-3-carboxylic acid)
- 2034588-12-8(2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide)
- 122850-62-8(ethyl 4-(trimethylsilyloxy)-2-butynoate)
